molecular formula C10H17Cl2N3 B1402501 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361112-49-3

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B1402501
CAS No.: 1361112-49-3
M. Wt: 250.17 g/mol
InChI Key: NRIYJSYONCIFCQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The integration of the piperidine and pyrimidine rings into a single scaffold creates a privileged structure that can interact with a wide array of biological targets. Piperidine derivatives are foundational components in more than twenty classes of pharmaceuticals, underscoring their critical importance in the development of therapeutic agents . Concurrently, the pyrimidine ring is an electron-rich aromatic heterocycle that serves as a core structure in many approved drugs, with applications spanning anti-infectives, anticancer agents, immunology, immuno-oncology, and the treatment of neurological disorders . This compound serves as a key synthon in the design and synthesis of novel molecular entities. The pyrimidine ring acts as an effective bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds by facilitating hydrogen bonding and other key interactions with enzyme active sites . The dihydrochloride salt form enhances the compound's solubility, making it particularly suitable for various reaction conditions and biological screening assays in aqueous environments. Researchers can leverage this chemical scaffold to develop potential inhibitors for various disease targets, contributing to the discovery of new therapeutic candidates for conditions previously deemed untreatable. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9;;/h5,7,9,12H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIYJSYONCIFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of 2-methylpyrimidine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-methylpyrimidine is reacted with piperidine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Ring Variations: The substitution of piperidine (6-membered ring) in the target compound vs.

Substituent Positioning :

  • In 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride (CAS 1361112-93-7), the amine group at C2 increases polarity and may enhance solubility in aqueous media compared to the target compound .

Salt Forms :

  • Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility in water compared to free bases (e.g., 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine), which is critical for bioavailability in drug development .

Biological Activity

2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine moiety that may enhance its interaction with biological targets. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

  • Chemical Formula : C10H15Cl2N3
  • Molecular Weight : 232.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported an MIC (Minimum Inhibitory Concentration) of 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans, suggesting its potential as a therapeutic agent against bacterial and fungal infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and the pyrimidine core can significantly influence the compound's biological activity.

ModificationEffect on Activity
Substitution on the piperidine ringIncreased potency against specific cancer cell lines
Alteration in pyrimidine substituentsEnhanced antimicrobial efficacy

Case Studies

  • Antimicrobial Study : A recent investigation assessed the effectiveness of this compound against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and increased antibacterial activity, particularly against Gram-negative bacteria .
  • Cancer Research : In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .

Safety and Toxicity Profile

Preliminary toxicity studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. No significant acute toxicity was observed in animal models at doses up to 2000 mg/kg, suggesting its potential for further development as a pharmaceutical agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloropyrimidine derivatives with piperidine under reflux in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to form the free base, followed by HCl treatment to isolate the dihydrochloride salt . Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane gradients. Purity is confirmed by HPLC (≥98% by area normalization) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm, piperidine protons at δ 1.5–3.0 ppm).
  • X-ray diffraction : Resolve crystal structure to verify substituent positions and salt formation (e.g., HCl coordination to the piperidine nitrogen) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ for free base at m/z 220.2; dihydrochloride adducts at m/z 292.2) .

Advanced Research Questions

Q. What experimental strategies address stability issues of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the pyrimidine ring, while basic conditions (pH > 9) could deprotonate the piperidine moiety .
  • Formulation : Stabilize via lyophilization or encapsulation in cyclodextrins to reduce hygroscopicity and oxidative degradation .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodology :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states .
  • Molecular docking : Predict binding affinities of derivatives to target receptors (e.g., kinase enzymes) to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines with controlled variables (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Compare literature data using standardized metrics (e.g., pIC₅₀) and assess batch-to-batch variability in compound purity .

Key Considerations

  • Safety : Handle with PPE (gloves, goggles) due to irritant properties. Avoid inhalation; use fume hoods for synthesis .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent grade, stirring rate) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
2-Methyl-4-(piperidin-2-yl)pyrimidine dihydrochloride

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